Dilithium sebacate

Descripción general

Descripción

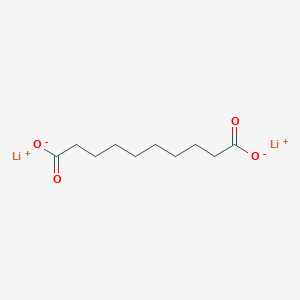

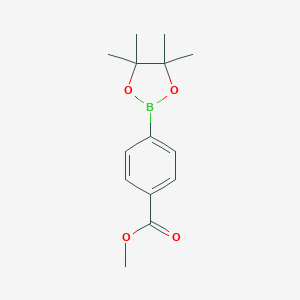

Dilithium sebacate is a substance with the molecular formula C10H16Li2O4 . It is registered under the European Community (EC) number 242-999-8 and the Chemical Abstract Service (CAS) number 19370-86-6 .

Molecular Structure Analysis

The molecular structure of Dilithium sebacate is based on structures generated from information available in ECHA’s databases . The exact structure is not provided in the available literature.Physical And Chemical Properties Analysis

Dilithium sebacate is a solid at ambient temperature, with a vapour pressure of <1.3 x 10-8 Pa at 20°C and <2.9 x 10-8 Pa at 25°C. It has a melting point and boiling point of >400°C, and a density of 1.29 g/cm3. The surface tension at 20°C and a concentration of 1 g/L in water is 73.1 mN/m .Aplicaciones Científicas De Investigación

Battery Technology

Dilithium compounds have shown promising results in the field of battery technology. For example, dilithium benzenedipropiolate was investigated as a negative electrode material for lithium-ion batteries. It demonstrated a remarkable specific capacity due to the reduction and reversible oxidation of its unsaturated carbon–carbon bonds, highlighting its potential in enhancing battery performance (Renault et al., 2016). Another study improved the electrochemical performance of organic Li-ion battery electrodes using dilithium benzenediacrylate, overcoming its poor conductive properties through carbon-coating, which led to enhanced cycling performance (Renault et al., 2013).

Digital Security

Dilithium has applications in digital security. The Dilithium scheme, part of the CRYSTALS (Cryptographic Suite for Algebraic Lattices) package, is a lattice-based signature scheme submitted to the NIST call for post-quantum standards. It is designed for security against side-channel attacks and shows efficiency comparable to other lattice-based signature schemes (Ducas et al., 2017). Another study revisited the security for CRYSTALS-Dilithium, focusing on the hardness of various lattice assumptions and introducing new algorithms for solving specific security problems, thereby contributing to understanding the scheme's robustness (Wang et al., 2022).

Material Science

In material science, dilithium compounds play a role in the synthesis and reactivity of organic compounds. For instance, the reaction of dilithium salt with phenylselenoacetic acid led to the creation of specific furanones, showcasing the versatility of dilithium compounds in organic synthesis (Figueredo et al., 1982). Similarly, the synthesis and characterization of Cp*Ir half-sandwich complexes involving dilithium 1,2-orthocarborane-1,2-diselenolate highlight the use of dilithium in organometallic chemistry (Herberhold et al., 1999).

Non-Linear Optical Properties

Dilithium Succinate, a dilithium compound, has been studied for its non-linear optical properties. This compound, grown by slow evaporation techniques, showed potential for optical limiting applications, which is crucial in the field of photonic devices (Ragu et al., 2019).

Polymer Science

In polymer science, dilithium compounds are used in the synthesis of biodegradable polymers like Poly(glycerol sebacate) (PGS). PGS is prepared by polycondensation of glycerol and sebacic acid and is increasingly used in biomedical applications due to its biocompatibility and biodegradability. This research demonstrates the flexibility of dilithium compounds in creating materials with a wide range of applications (Rai et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

dilithium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFPUGXEOWMNCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Li2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172987 | |

| Record name | Dilithium sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dilithium sebacate | |

CAS RN |

19370-86-6 | |

| Record name | Dilithium sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)